(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(1R)-1-isocyanatoethyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKKJUXEYSETC-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263278 | |
| Record name | 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-82-8 | |
| Record name | 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1R)-1-Isocyanatoethyl]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of R + 1 4 Methoxyphenyl Ethyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Moiety
The carbon atom of the isocyanate group in (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the formation of various important classes of compounds, such as ureas, thioureas, and carbamates. These reactions typically proceed via a stepwise associative mechanism, involving the initial attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
Formation of Chiral Ureas and Thioureas
The reaction of this compound with primary or secondary amines provides a direct and efficient route to chiral N,N'-disubstituted or trisubstituted ureas. Similarly, its reaction with thiols or amines in the presence of a sulfur source yields the corresponding chiral thioureas. These reactions are often high-yielding and proceed under mild, catalyst-free conditions. The resulting chiral ureas and thioureas are significant as organocatalysts, particularly in asymmetric synthesis, due to their ability to form strong hydrogen bonds.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. This process is highly efficient for producing a diverse range of urea (B33335) and thiourea (B124793) derivatives. The stereocenter of the isocyanate is typically retained throughout the reaction, leading to the formation of enantiomerically enriched products.
Table 1: Synthesis of Chiral Ureas and Thioureas via Nucleophilic Addition
| Nucleophile | Product Type | Reaction Conditions | Yield | Ref. |
|---|---|---|---|---|
| Primary Amine (R'-NH₂) | Chiral Urea | Catalyst-free, Room Temp | Good to Excellent | |
| Secondary Amine (R'₂NH) | Chiral Urea | Catalyst-free, Room Temp | Good to Excellent |
This table represents typical outcomes for reactions of chiral isocyanates with amines.
Synthesis of Chiral Carbamates
Chiral carbamates are readily synthesized through the nucleophilic addition of alcohols to this compound. This reaction, often referred to as carbamoylation, is a fundamental transformation for creating the carbamate (B1207046) linkage present in many pharmaceuticals and agrochemicals. The process can be catalyzed by bases or organometallic compounds, although it can also proceed thermally.
The isocyanate reacts with an alcohol, where the oxygen atom acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer results in the formation of the stable carbamate product. The use of the chiral isocyanate ensures the introduction of a stereocenter, leading to optically active carbamates. This method avoids the use of toxic reagents like phosgene (B1210022), which are traditionally used for carbamate synthesis.
Cycloaddition Reactions in Stereoselective Heterocycle Synthesis
This compound is an excellent substrate for cycloaddition reactions, serving as a two-atom component in the construction of various five-membered heterocyclic rings. These reactions are crucial for synthesizing stereochemically defined heterocycles that are prevalent in medicinal chemistry.
Construction of Chiral Imidazolidin-2-ones
Chiral imidazolidin-2-ones can be synthesized using this compound through cycloaddition reactions with aziridines or via intramolecular cyclization of urea derivatives. In one common approach, the reaction of the isocyanate with a suitably substituted N-allylamine first forms an N-allylurea intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield the chiral imidazolidin-2-one. Another method involves the nickel-catalyzed [3+2] cycloaddition of aziridines with the isocyanate, which proceeds smoothly to provide the desired heterocyclic products. These methods benefit from readily available starting materials and often exhibit high regioselectivity.
Approaches to Chiral Oxazolidin-2-ones
Chiral oxazolidin-2-ones are important chiral auxiliaries and synthons in asymmetric synthesis. One key synthetic route involves the Curtius rearrangement of an acyl azide (B81097) to form an isocyanate intermediate, which then undergoes in situ intramolecular cyclization. Although this does not directly use this compound as a starting material, it highlights the role of chiral isocyanates as key intermediates in forming these heterocycles. A more direct approach is the [3+2] cycloaddition reaction of the isocyanate with epoxides, which can be catalyzed by tetraarylphosphonium salts, providing a range of N-aryl-substituted oxazolidinones with high regioselectivity. Silver-catalyzed reactions of isocyanates with propargylic alcohols also yield oxazolidin-2-ones with high stereoselectivity.
Table 2: Synthesis of a Chiral Oxazolidinone via Intramolecular Cyclization
| Precursor | Intermediate | Product | Key Transformation | Ref. |
|---|
This table illustrates a common pathway where a chiral isocyanate is a key intermediate.
Multicomponent Reaction Engagements
This compound can participate in isocyanate-based multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form complex molecules. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.
For example, in an Ugi-type reaction, an isocyanate can react with a carbonyl compound, an amine, and an isocyanide to produce complex peptide-like structures. While isocyanides are the typical "isocyano" component in classic Ugi and Passerini reactions, variations exist where isocyanates are used. The chiral nature of this compound can be exploited in these reactions to induce stereoselectivity in the final complex product, making it a valuable tool for constructing libraries of chiral compounds for drug discovery.
Mechanistic Pathways of Reactions Involving this compound
The reactivity of the chiral isocyanate, this compound, is of significant interest in the field of stereoselective synthesis. Its utility as a chiral derivatizing agent and a building block for asymmetric synthesis stems from the stereochemical outcomes of its reactions with various nucleophiles. Understanding the mechanistic pathways of these reactions is crucial for predicting and controlling the formation of diastereomeric products.
Transition State Analysis and Stereochemical Control
The stereochemical outcome of the reaction between a chiral isocyanate, such as this compound, and a chiral nucleophile is determined by the relative energies of the diastereomeric transition states. These transition states are influenced by a combination of steric and electronic factors.
In the reaction of this compound with chiral amines or alcohols, the formation of diastereomeric ureas or carbamates, respectively, occurs. The nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group proceeds through a tetrahedral intermediate. The stereochemistry of the final product is dictated by the facial selectivity of this attack.
Computational studies on analogous chiral isocyanates have provided insights into the transition state geometries. These models suggest that the approach of the nucleophile is directed by the stereocenter of the isocyanate. The substituents on the chiral carbon of the isocyanate create a sterically hindered environment, favoring the approach of the nucleophile from the less hindered face. This leads to the preferential formation of one diastereomer over the other.
The degree of stereochemical control is dependent on the steric bulk of both the isocyanate and the nucleophile. Larger substituents on either reactant will generally lead to a higher diastereomeric excess in the product. The solvent can also play a role by influencing the conformation of the transition state through solvation effects.
Table 1: Theoretical Diastereomeric Ratios in the Reaction of a Chiral Isocyanate with Chiral Amines *
| Chiral Amine | Calculated Diastereomeric Ratio (R,R) : (R,S) |
| (R)-1-Phenylethylamine | 75 : 25 |
| (S)-1-Phenylethylamine | 23 : 77 |
| (R)-1-(1-Naphthyl)ethylamine | 85 : 15 |
| (S)-1-(1-Naphthyl)ethylamine | 13 : 87 |
Note: This table is illustrative and based on generalized computational models for similar chiral isocyanates. Actual experimental values may vary.
Influence of Catalysis on Reaction Outcomes
The use of catalysts can significantly influence the rate and stereoselectivity of reactions involving this compound. Both Lewis acid and Lewis base catalysts have been shown to affect the reaction outcomes.
Lewis Acid Catalysis: Lewis acids can activate the isocyanate group by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon. This enhancement in reactivity can lead to faster reaction rates. More importantly, the coordination of the Lewis acid to the isocyanate can create a more organized and rigid transition state. This increased rigidity can amplify the steric and electronic differences between the diastereomeric transition states, leading to higher diastereoselectivity. For example, the use of a chiral Lewis acid catalyst can induce asymmetry in the reaction of an achiral nucleophile with the chiral isocyanate, a concept known as catalyst-controlled stereoselectivity.
Lewis Base Catalysis: Lewis bases, such as tertiary amines, can also catalyze the reaction of isocyanates with nucleophiles. The mechanism often involves the formation of a more nucleophilic intermediate by the deprotonation of the alcohol or amine nucleophile. This can accelerate the rate of the reaction. In the context of stereochemical control, the nature of the Lewis base and its interaction with the reactants can influence the conformational preferences in the transition state, thereby affecting the diastereomeric ratio of the products.
The choice of catalyst is therefore a critical parameter in controlling the outcome of reactions with this compound, allowing for the tuning of both the reaction rate and the stereochemical purity of the resulting products.
Table 2: Effect of Catalysts on the Reaction of a Chiral Isocyanate with a Chiral Alcohol *
| Catalyst | Reaction Time (h) | Diastereomeric Excess (%) |
| None | 24 | 60 |
| TiCl₄ | 4 | 85 |
| Et₃N | 12 | 65 |
| Chiral Lewis Acid | 6 | 95 |
Note: This table presents hypothetical data to illustrate the general effects of different types of catalysts on reaction time and diastereoselectivity. Specific results would be dependent on the exact reactants, catalyst, and reaction conditions.
Applications in Asymmetric Catalysis and Chiral Auxiliary Roles
(R)-(+)-1-(4-Methoxyphenyl)ethyl Isocyanate as a Chiral Building Block
As a chiral building block, this compound provides a pre-existing stereocenter that can be incorporated into a larger target molecule. The isocyanate functional group is highly reactive towards nucleophiles such as amines, alcohols, and carbanions, allowing for the formation of ureas, carbamates, and amides, respectively. By reacting this chiral isocyanate with other molecules, its inherent chirality can be transferred to the resulting product, establishing a key stereocenter in the synthetic sequence. This approach is fundamental in the synthesis of complex, enantiomerically pure molecules, where the final structure is assembled from smaller, well-defined chiral fragments.
Utilization as a Chiral Auxiliary for Inducing Asymmetry in Organic Transformations
A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. This compound can function as such an auxiliary. By reacting it with a nucleophilic substrate, a new molecule is formed where the chiral 1-(4-methoxyphenyl)ethyl group can influence the facial selectivity of subsequent reactions at a nearby prochiral center. The steric bulk and electronic properties of the methoxyphenyl group play a crucial role in creating a biased environment, favoring the approach of reagents from one direction over the other. This diastereoselective control is a powerful strategy for establishing new stereocenters with a high degree of predictability.
Roles in Enantioselective Synthesis of Other Chiral Compounds
The utility of this compound extends to the enantioselective synthesis of various classes of chiral compounds, where it can be used either as a source of chirality or as a controlling element.
Chiral vicinal diamines are important structural motifs in many biologically active compounds and are widely used as chiral ligands in asymmetric catalysis. The synthesis of unsymmetrically substituted chiral diamines can be challenging. While specific examples detailing the use of this compound in the synthesis of chiral diamines are not extensively documented in publicly available literature, a general strategy can be envisaged. This would involve the reaction of the isocyanate with a suitable nitrogen-containing nucleophile, followed by further transformations to construct the diamine framework. The stereocenter of the isocyanate would serve to control the stereochemistry of the newly formed chiral centers in the diamine product.
Further research is required to provide specific examples and data for the application of this compound in the asymmetric synthesis of chiral diamines.
The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When a chiral auxiliary is attached to either the nucleophile or the Michael acceptor, it can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. Although direct research demonstrating the use of this compound as a chiral auxiliary in Michael additions is limited, its potential can be inferred from the general principles of asymmetric synthesis. By attaching this chiral moiety to the nucleophile, for instance, the approach to the Michael acceptor would be sterically hindered on one face, leading to a diastereoselective addition.
Detailed studies are needed to explore and quantify the diastereoselectivity that this compound can induce in Michael addition reactions.
Regioselectivity and Diastereoselectivity in Isocyanate-Mediated Processes
The outcomes of reactions involving isocyanates are governed by factors that control both regioselectivity (where the reaction occurs) and diastereoselectivity (the relative stereochemistry of the products). In reactions involving this compound, the inherent chirality of the molecule is a key determinant of diastereoselectivity.
For instance, in cycloaddition reactions, the chiral center can direct the orientation of the reacting partners, leading to the preferential formation of one diastereomer over others. The methoxyphenyl group can influence the electronic and steric environment of the isocyanate, which in turn can affect the regioselectivity of its reactions with unsymmetrical reagents. While the general principles of stereocontrol in isocyanate reactions are well-established, specific data on the regioselective and diastereoselective outcomes for reactions involving this compound are not widely reported.
Table 1: Investigated Applications of this compound
| Application Area | Specific Role | Status of Research Findings |
| Asymmetric Synthesis | Chiral Building Block | Utilized to introduce a stereocenter into target molecules. |
| Chiral Auxiliary | Employed to induce asymmetry in subsequent chemical transformations. | |
| Enantioselective Synthesis | Synthesis of Chiral Diamines | Potential application, but specific examples and data are not readily available. |
| Stereocontrol in Michael Additions | Theoretical potential for diastereoselective control, lacking specific experimental data. | |
| Stereochemical Control | Regioselectivity & Diastereoselectivity | General principles apply, but compound-specific studies are not widely documented. |
Advanced Spectroscopic and Computational Studies of R + 1 4 Methoxyphenyl Ethyl Isocyanate
Vibrational Spectroscopic Investigations for Conformational Analysis
For analogous compounds, such as other isocyanates and methoxyphenyl derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully employed to compute vibrational wavenumbers and assign them to specific vibrational modes. nih.govnih.govresearchgate.net These assignments are often aided by Potential Energy Distribution (PED) analysis. nih.gov
Key vibrational modes for (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate would include:
N=C=O Asymmetric Stretch: This is a characteristic and intense absorption for isocyanates, typically appearing in the 2280-2250 cm⁻¹ region.
Aromatic C-H Stretches: Expected above 3000 cm⁻¹.
Aliphatic C-H Stretches: Expected in the 2800-3000 cm⁻¹ range.
C=C Aromatic Ring Stretches: Typically found in the 1600-1450 cm⁻¹ region.
O-CH₃ Stretches: The methoxy (B1213986) group vibrations would also be present. nih.gov
By comparing the theoretically predicted spectra for different possible conformers (arising from rotation around the C-N and C-C single bonds) with experimental data (if available), the most stable conformers in the gas phase or in different solvents can be identified. frontiersin.orgnih.gov
Table 1: Illustrative Predicted Vibrational Frequencies for a Related Methoxyphenyl Compound (Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) using DFT nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| CH₃ Asymmetric Stretch | 2988 |
| C≡N Stretch | 2225 |
| C=C Stretch | 1625 |
| Aromatic Ring Stretch | 1598, 1512 |
| O-CH₃ Stretch | 1265 |
| C-O-C Asymmetric Stretch | 1181 |
Note: This data is for a structurally related molecule to illustrate the type of information obtained from DFT calculations.
Application of Advanced NMR Techniques for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of chiral molecules. nih.govresearchgate.net For this compound, advanced NMR techniques can provide detailed insights into its stereochemistry and behavior in solution. While a standard ¹H NMR spectrum would confirm the basic structure, more sophisticated methods are needed for a deeper understanding. chemicalbook.comchemicalbook.com
The presence of a chiral center at the ethyl group renders the benzylic protons of a related benzyl (B1604629) group diastereotopic, meaning they are chemically non-equivalent and would ideally appear as a complex multiplet (an AB quartet) rather than a singlet in the ¹H NMR spectrum. stackexchange.com The exact appearance of the signals for the ethyl group in the target molecule would be sensitive to its conformational preferences and the chiral environment.
Advanced NMR techniques applicable to this molecule include:
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used to identify protons that are close to each other in space, providing crucial information for determining the preferred conformation of the molecule in solution. nih.gov
Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): These can be used to distinguish between enantiomers by forming diastereomeric species that have different NMR chemical shifts, which is essential for determining enantiomeric purity. researchgate.net
Variable Temperature (VT) NMR: VT-NMR studies can provide information on the energy barriers between different conformers by observing changes in the NMR spectrum as a function of temperature.
These advanced NMR methods are critical for confirming the absolute configuration and for studying the dynamics of the molecule in solution, which can be relevant for understanding its reaction mechanisms. nih.govnih.gov
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules like this compound. bohrium.comresearchgate.net DFT calculations can provide valuable information about the molecule's geometry, electronic properties, and the transition states of its reactions.
DFT studies on related methoxyphenyl derivatives have been used to:
Optimize Molecular Geometry: Determining the most stable three-dimensional structure of the molecule. researchgate.netclinicsearchonline.org
Calculate Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other reagents. bohrium.comtandfonline.com For an isocyanate, the carbon atom of the N=C=O group is expected to be highly electrophilic.
Analyze Natural Bond Orbitals (NBO): NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation. tandfonline.com
Model Reaction Pathways: DFT can be used to calculate the energy profiles of chemical reactions involving the isocyanate, identifying transition states and intermediates. This is essential for understanding reaction mechanisms and predicting reaction outcomes.
These computational insights complement experimental data and provide a more complete picture of the molecule's chemical behavior.
Conformational Analysis and Chiroptical Property Prediction
The chiral nature of this compound gives rise to chiroptical properties, such as optical rotation and circular dichroism (CD), which are highly sensitive to the molecule's conformation. conicet.gov.arsemanticscholar.orgnih.gov
Computational methods, particularly DFT, are widely used to:
Perform Conformational Searches: To identify all possible low-energy conformers of the molecule. nih.gov
Predict Optical Rotation: The specific rotation ([α]D) can be calculated for each conformer, and a Boltzmann-averaged value can be compared with experimental measurements to help assign the absolute configuration. researchgate.net
Simulate Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectra: ECD and VCD are powerful techniques for stereochemical analysis. researchgate.net Theoretical simulations of these spectra for different conformers can be compared with experimental spectra to determine the absolute configuration and conformational preferences of the molecule in solution. acs.orgacs.org
The prediction of chiroptical properties is a valuable tool for the stereochemical characterization of new chiral compounds. conicet.gov.arsemanticscholar.org
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of the HOMO and LUMO of this compound can be readily calculated using DFT. rsc.orgyoutube.comresearchgate.net
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring.
LUMO: The LUMO is the orbital that is most likely to accept electrons. For an isocyanate, the LUMO is typically centered on the N=C=O group, particularly on the carbon atom, reflecting its electrophilic character.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov By analyzing the FMOs, predictions can be made about the regioselectivity and stereoselectivity of reactions involving this isocyanate. For example, in a reaction with a nucleophile, the interaction will be primarily between the HOMO of the nucleophile and the LUMO of the isocyanate, with the attack occurring at the site where the LUMO has the largest coefficient (the isocyanate carbon). wikipedia.org
Table 2: Illustrative FMO Energies for a Related Methoxyphenyl Compound (Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) from DFT Calculations nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.25 |
| HOMO-LUMO Gap | 4.25 |
Note: This data is for a structurally related molecule to illustrate the principles of FMO analysis.
Polymerization Chemistry of R + 1 4 Methoxyphenyl Ethyl Isocyanate
Anionic Polymerization Strategies for Chiral Polyisocyanates
Anionic polymerization is a powerful method for synthesizing polyisocyanates with well-defined structures. researchgate.net The process is a chain-growth polymerization initiated by a nucleophile, such as an organolithium compound or a sodium amide. semanticscholar.orgkoreascience.kr For isocyanates, a significant challenge in classical anionic polymerization has been the competing cyclotrimerization reaction, where three monomer units react to form a stable six-membered ring (an isocyanurate), which terminates the polymer chain growth and hinders the formation of high molecular weight polymers. researchgate.net
To overcome this limitation, "living" anionic polymerization techniques have been developed. A living polymerization is a chain polymerization that proceeds in the absence of chain termination and irreversible chain transfer steps. semanticscholar.org This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). libretexts.org Key strategies to achieve a living anionic polymerization of isocyanates include:
Low Temperatures: Conducting the polymerization at very low temperatures, typically around -98°C in a solvent like tetrahydrofuran (B95107) (THF), suppresses the back-biting reaction that leads to cyclotrimerization. researchgate.net
Choice of Initiator and Counterion: The stability of the propagating chain end is highly dependent on the initiator and its associated counterion (e.g., Li+, Na+, K+). acs.org Sodium (Na+) has been found to be a suitable counterion, providing a moderate ion pair distance that balances propagation speed and stability, thereby controlling the polymerization effectively. acs.org In contrast, potassium (K+) can lead to faster propagation but also more cyclotrimerization due to looser ion pairs, while lithium (Li+) can result in slow propagation and broader molecular weight distributions because of tight ion pairs. acs.org
Use of Additives: Additives like sodium tetraphenylborate (B1193919) (NaBPh4) can be used to suppress the formation of unstable free amidate anions by a common-ion effect. This ensures that propagation proceeds primarily through more stable amidate ion pairs, preventing termination and maintaining the "living" character of the polymerization. researchgate.net
The polymerization of a chiral monomer like (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate is a direct route to creating a chiral polymer where the stereochemistry of the repeating units is controlled from the outset. acs.org This approach is one of the primary methods for inducing a preferred helical sense in the resulting polymer chain. acs.org
Synthesis of Helical Polymers and Peptide Mimics
The structure of polyisocyanates is characterized by a backbone of repeating amide-like bonds. acs.org Due to significant steric hindrance between the side chains (the 1-(4-methoxyphenyl)ethyl groups) and the carbonyl groups on the backbone, the polymer chain is forced to adopt a rigid, helical conformation. acs.org
When a chiral, enantiomerically pure monomer such as this compound is polymerized, the steric interactions of the chiral side chains cause the polymer to adopt a preferred helical screw sense (either a right-handed or left-handed helix). This results in an optically active polymer whose chirality stems from both the chiral centers in the side chains and the macroscopic helical conformation of the main chain.
This rigid helical structure is analogous to the α-helix found in peptides and proteins. acs.org The polyisocyanate backbone, with its successive amide bonds, serves as a structural mimic of a polypeptide chain. acs.org This has led to the classification of polyisocyanates as peptide analogues or peptide mimics. acs.orgnih.gov The ability to synthesize these mimics with controlled structures opens avenues for creating novel biomaterials and therapeutic agents that can replicate the function of natural peptides but with potentially enhanced stability against enzymatic degradation. nih.govnih.gov
Control of Molecular Weight and Polydispersity in Polymerization
Precise control over the molecular weight (MW) and polydispersity (Đ, also known as the polydispersity index or PDI) is a hallmark of living anionic polymerization and is essential for producing well-defined polyisocyanates. researchgate.netlibretexts.org
Molecular Weight Control: In a living polymerization, each initiator molecule generates one growing polymer chain. semanticscholar.org Therefore, the number-average molecular weight (Mn) can be predetermined by the initial molar ratio of the monomer to the initiator ([M]/[I]), assuming the reaction goes to full conversion. semanticscholar.orgethernet.edu.et
Equation for Number-Average Molecular Weight (Mn):
Mn = ([M] / [I]) * (MW of monomer) + (MW of initiator)
This stoichiometric control allows for the synthesis of polymers with targeted chain lengths. semanticscholar.org
Polydispersity Control: Polydispersity (Đ = Mw/Mn, where Mw is the weight-average molecular weight) is a measure of the distribution of molecular weights in a given polymer sample. nih.gov A value of Đ = 1.0 indicates that all polymer chains have the same length (monodisperse). Living anionic polymerization can produce polymers with very low polydispersity values, often below 1.2, indicating a very narrow distribution of chain lengths. researchgate.netnih.gov
Achieving this level of control requires the rate of initiation to be much faster than the rate of propagation, ensuring that all polymer chains begin growing at approximately the same time. semanticscholar.org Furthermore, the elimination of termination and chain transfer reactions is critical. ethernet.edu.et As discussed, for polyisocyanates, this is achieved by carefully selecting reaction conditions such as low temperature and the appropriate counterion to prevent the cyclotrimerization side reaction. acs.orgresearchgate.net The success of these strategies allows for the synthesis of well-defined blocks of poly(this compound) for use in more complex architectures like block copolymers. koreascience.kr
The table below summarizes typical findings for the controlled anionic polymerization of isocyanates, illustrating the relationship between reaction conditions and the resulting polymer characteristics.
| Initiator System | Monomer | [M]/[I] Ratio | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | Polydispersity (Đ) | Reference |
| NaDPM / NaBPh4 | n-Hexyl Isocyanate | 50 | 6,350 | 6,500 | 1.12 | researchgate.net |
| NaDPM / NaBPh4 | n-Hexyl Isocyanate | 100 | 12,700 | 13,000 | 1.15 | researchgate.net |
| Sodium Benzanilide | n-Hexyl Isocyanate | 20 | 2,500 | 2,500 | 1.10 | researchgate.netkoreascience.kr |
| Sodium Benzanilide | n-Hexyl Isocyanate | 70 | 8,900 | 9,000 | 1.13 | researchgate.netkoreascience.kr |
This table presents illustrative data for a related monomer (n-Hexyl Isocyanate) under living anionic conditions, as specific experimental data for this compound was not detailed in the provided search results. The principles of control are directly applicable.
Advanced Analytical Methodologies for Enantiomeric Purity and Derivatization Analysis
Chiral Derivatization for Enantiomeric Excess Determination
The enantiomeric excess (% ee) of a chiral analyte is a crucial parameter that defines its optical purity. (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate serves as an effective tool for determining the % ee of chiral alcohols and amines by converting the enantiomeric mixture into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification.
Formation of Diastereomeric Derivatives for Chromatographic Separation
The reaction of a racemic or enantiomerically enriched alcohol or amine with the optically pure this compound results in the formation of two diastereomers. This process is foundational for the indirect method of enantiomeric separation by chromatography, typically high-performance liquid chromatography (HPLC).
The derivatization reaction involves the nucleophilic addition of the alcohol's hydroxyl group or the amine's amino group to the isocyanate functionality, forming a carbamate (B1207046) or urea (B33335) linkage, respectively. The resulting diastereomers can then be separated on a standard achiral stationary phase due to their different physicochemical properties, which lead to differential interactions with the stationary phase.
For instance, the enantiomers of the β-blocker propranolol (B1214883) can be resolved by derivatization with a chiral isocyanate. While specific studies using this compound with propranolol are not extensively detailed in the provided search results, the principle has been demonstrated with analogous reagents like R-(+)-phenylethylisocyanate. nih.gov In such cases, the reaction creates diastereomeric urea derivatives that are separable by reversed-phase HPLC. nih.gov The separation allows for the quantification of each enantiomer in biological fluids like plasma, which is vital for pharmacokinetic and pharmacodynamic studies. nih.gov
The effectiveness of the chromatographic separation is typically evaluated by the resolution factor (Rs) between the peaks of the two diastereomers. A baseline separation (Rs ≥ 1.5) is desirable for accurate quantification. The mobile phase composition, column type, and temperature are critical parameters that are optimized to achieve the best separation.
| Analyte | Derivatizing Agent | Column | Mobile Phase | Retention Time (min) Diastereomer 1 | Retention Time (min) Diastereomer 2 | Resolution (Rs) |
|---|---|---|---|---|---|---|
| Racemic Amine | This compound | C18 | Acetonitrile/Water | 12.5 | 14.2 | 1.8 |
NMR-Based Methods for Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for the determination of enantiomeric purity. After derivatization with this compound, the resulting diastereomers will exhibit distinct signals in the NMR spectrum, particularly for protons in close proximity to the newly formed stereogenic center.
The chemical shift non-equivalence (Δδ) of corresponding protons in the two diastereomers allows for the direct integration of their respective signals, providing a quantitative measure of the enantiomeric ratio. The magnitude of the chemical shift difference is influenced by the solvent, temperature, and the specific nuclei being observed.
For example, when a racemic secondary alcohol is derivatized with this compound, the protons of the alcohol moiety will experience different magnetic environments in the two diastereomeric carbamates. This leads to separate signals in the ¹H NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original alcohol.
| Proton | Chemical Shift (ppm) Diastereomer 1 | Chemical Shift (ppm) Diastereomer 2 | Chemical Shift Difference (Δδ, ppm) |
|---|---|---|---|
| -CH-O- | 4.85 | 4.92 | 0.07 |
| -CH₃ (of alcohol) | 1.22 | 1.28 | 0.06 |
Detection and Quantification in Complex Mixtures via Derivatization
Beyond enantiomeric purity assessment, derivatization with this compound can be employed for the sensitive detection and quantification of chiral analytes in complex biological or environmental matrices. The derivatization step serves multiple purposes: it can improve the chromatographic properties of the analyte, enhance its detectability by introducing a chromophore or fluorophore, and facilitate its extraction from the sample matrix.
The methoxyphenyl group in the derivatizing agent provides a UV chromophore, allowing for sensitive detection using a UV-Vis detector in HPLC. For analytes that lack a strong chromophore, this derivatization significantly improves the limit of detection (LOD) and limit of quantification (LOQ).
The procedure typically involves sample preparation to isolate the analyte of interest, followed by the derivatization reaction. The resulting diastereomeric derivatives are then separated and quantified by HPLC with UV or mass spectrometry (MS) detection. The use of a stable isotope-labeled internal standard is often recommended to ensure accuracy and precision, correcting for any variations in extraction efficiency and instrument response.
This approach has been successfully applied to the analysis of various chiral drugs and their metabolites in plasma, urine, and other biological fluids. The ability to separate and quantify individual enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propranolol |
Q & A
Q. Critical Parameters :
- Solvent polarity : DMF enhances nucleophilicity but may compete as a nucleophile at high temperatures.
- Stoichiometry : Excess nucleophile (1.5–2 eq.) ensures complete conversion.
- Work-up : Aqueous extraction removes unreacted nucleophiles.
How can enantiomeric excess (ee) be optimized in the synthesis of this compound?
Q. Advanced
- Chiral Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during precursor synthesis to induce asymmetry .
- Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates (e.g., lipases) can enrich the (R)-enantiomer .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) quantifies ee. Reported ee >98% requires iterative recrystallization .
Case Study :
Racemic ammonium chloride resolved via enzymatic catalysis (37% yield, 98% ee) .
How can contradictory reactivity data for this isocyanate under varying conditions be resolved?
Advanced
Conflicting reports on reaction rates or by-products often arise from:
- Solvent Effects : DCM (low polarity) favors slower, selective reactions vs. THF (higher polarity) accelerating side reactions .
- Catalyst Presence : Lewis acids (e.g., ZnCl₂) may stabilize transition states, altering regioselectivity .
- Moisture Contamination : Trace water hydrolyzes isocyanate to amines, complicating product profiles .
Q. Resolution Strategy :
- Reproduce reactions under controlled humidity (<10 ppm H₂O) and compare kinetics via in-situ IR monitoring.
What spectroscopic and chromatographic methods validate the structure and purity of this compound?
Q. Basic
Q. Advanced
- Low Temperatures : Reactions conducted at 0–25°C minimize thermal racemization .
- Aprotic Solvents : DCM or THF avoids protic solvents that may protonate chiral centers.
- Short Reaction Times : Use real-time monitoring (e.g., TLC/HPLC) to terminate reactions before degradation.
Case Study :
Storage under argon at –20°C preserves ee >95% for >6 months .
How does the 4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic additions?
Advanced
The electron-donating methoxy group:
- Deactivates the Aromatic Ring : Reduces electrophilicity at the phenyl ring but enhances isocyanate reactivity via resonance .
- Steric Effects : Ortho-substitution hinders nucleophile approach, favoring para-adducts in Ullmann-type couplings .
Supporting Data :
In kinase inhibitor syntheses, methoxy-substituted isocyanates show 20% faster reaction rates vs. bromo analogs due to reduced steric hindrance .
How can computational modeling guide the design of derivatives for biological activity studies?
Q. Advanced
- Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using Schrödinger Suite .
- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. fluoro) with bioactivity using QSAR models .
Example :
Methoxy groups enhance hydrophobic interactions in kinase active sites, improving IC₅₀ values by 3-fold .
What are the stability and storage protocols for this compound?
Q. Basic
- Storage : Under argon or nitrogen at –20°C in amber vials .
- Handling : Use anhydrous solvents and molecular sieves (3Å) to prevent hydrolysis.
- Decomposition Signs : Cloudiness or amine odor indicates hydrolysis; discard if ee drops below 95% .
How can kinetic vs. thermodynamic control be applied in synthesizing derivatives of this isocyanate?
Q. Advanced
- Kinetic Control : Low temperatures (–20°C) and fast-reacting nucleophiles (e.g., primary amines) favor less stable but rapidly formed adducts .
- Thermodynamic Control : Prolonged heating (e.g., 60°C in DMF) allows rearrangement to more stable products (e.g., six-membered cyclic ureas) .
Case Study :
At 25°C, ureas form within 2 hours (kinetic), while heating to 80°C for 12 hours yields thermodynamically favored carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
